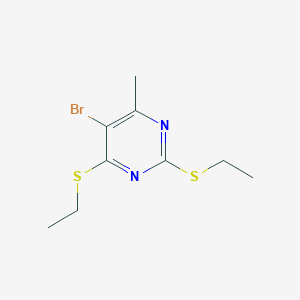
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Ethylsulfanyl Substitution: The ethylsulfanyl groups are introduced at the 2 and 4 positions through nucleophilic substitution reactions using ethylthiol.
Methylation: The methyl group at the 6-position is introduced using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Major Products:
Oxidation: 5-Bromo-2,4-bis(ethylsulfonyl)-6-methylpyrimidine.
Reduction: 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: 5-Amino-2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine
Comparison:
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and biological activity.
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine: Lacks the methyl group at the 6-position, which may affect its binding affinity and specificity.
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position, resulting in different chemical and biological properties.
The unique combination of bromine, ethylsulfanyl, and methyl groups in 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine makes it a distinct compound with specific applications and reactivity profiles.
Properties
CAS No. |
93238-49-4 |
|---|---|
Molecular Formula |
C9H13BrN2S2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H13BrN2S2/c1-4-13-8-7(10)6(3)11-9(12-8)14-5-2/h4-5H2,1-3H3 |
InChI Key |
BMVJXNZFTVMULM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC(=C1Br)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



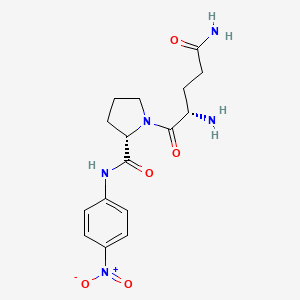
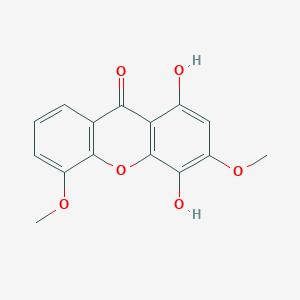
![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
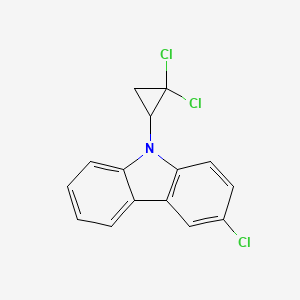
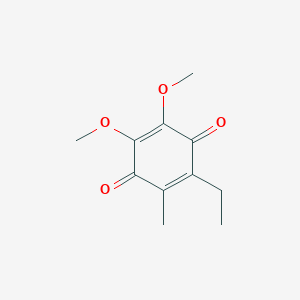
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
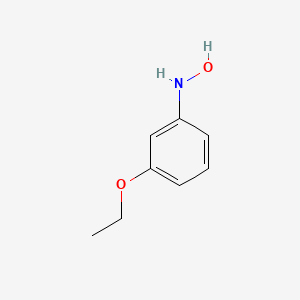
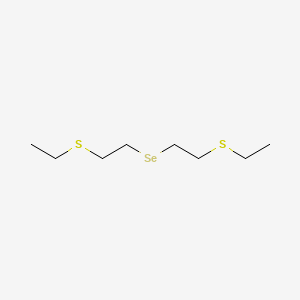


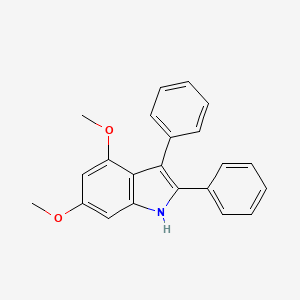
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
